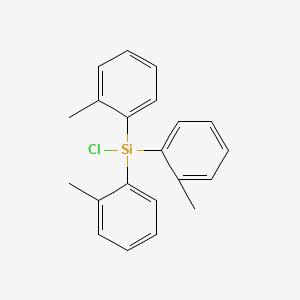

Chlorotri(o-tolyl)silane

Description

Contextual Significance of Organosilanes in Contemporary Chemical Research

Organosilanes, compounds containing silicon-carbon bonds, are of fundamental importance in modern chemical research and industry. zmsilane.com Their versatility stems from a unique combination of stability and reactivity, making them indispensable in materials science. zmsilane.com Organosilanes serve as crucial coupling agents, forming robust covalent bonds between organic polymers and inorganic substrates to enhance adhesion, durability, and waterproofing. dakenchem.comzmsilane.com This property is vital in the manufacturing of high-performance composites, coatings, adhesives, and sealants. zmsilane.comdakenchem.com

Beyond materials, organosilanes have a significant footprint in organic synthesis. They are used as protecting groups for sensitive functionalities like alcohols and amines, due to their stability under various reaction conditions and the ease with which they can be removed. researchgate.netwikipedia.org Furthermore, the development of silylating reagents has enabled the derivatization of nonvolatile compounds, increasing their volatility for analysis by gas chromatography. wikipedia.org Their low toxicity and the stability of their by-products make them an environmentally preferable alternative to some traditional reagents. zmsilane.comresearchgate.net The continuous development of organosilane chemistry opens avenues for creating more efficient, durable, and sustainable materials and synthetic methodologies. zmsilane.com

Role of Chlorosilanes as Key Intermediates in Silicon-Carbon Bond Formation

Chlorosilanes are foundational precursors for the synthesis of a vast array of organosilane compounds. rsc.org The silicon-chlorine bond is highly reactive and readily undergoes nucleophilic substitution, making chlorosilanes ideal electrophilic partners for forming silicon-carbon bonds. libretexts.org The most traditional and widely used methods involve the reaction of chlorosilanes with organometallic reagents, such as Grignard (organomagnesium) or organolithium compounds. rsc.orgnih.gov

In recent decades, transition-metal catalysis has emerged as a powerful tool for constructing Si-C bonds from chlorosilanes, offering milder reaction conditions and broader functional group tolerance. nih.gov Catalytic systems based on nickel, palladium, copper, and other metals facilitate cross-coupling reactions between chlorosilanes and organic halides or their derivatives. rsc.orgnih.govresearchgate.net These methods avoid the pre-synthesis of highly reactive organometallic reagents, providing a more direct and step-economical route to functionalized organosilanes. rsc.org The direct process, an industrial method for producing methylchlorosilanes, also highlights the central role of chlorosilanes in the large-scale production of silicones. mdpi.com Whether through classic nucleophilic substitution or modern catalytic cross-coupling, chlorosilanes remain the key intermediates for accessing the diverse world of organosilicon compounds. rsc.orgchemrxiv.org

Structural and Electronic Characteristics of the Tri(o-tolyl)silyl Moiety

The tri(o-tolyl)silyl group is characterized primarily by its immense steric bulk. This feature arises from the three ortho-tolyl substituents attached to the central silicon atom. Each tolyl group has a methyl group positioned at the ortho position of the phenyl ring, adjacent to the point of attachment to the silicon. This arrangement creates a crowded environment around the silicon center, sterically shielding it and influencing the reactivity of the attached chloro group.

While detailed crystallographic studies on Chlorotri(o-tolyl)silane are not widely published, its structural properties can be inferred from its well-studied phosphorus analogue, tri(o-tolyl)phosphine. sigmaaldrich.comresearchgate.net In the phosphine (B1218219), the o-tolyl groups arrange themselves in a propeller-like conformation to minimize steric strain, creating a significant cone angle that defines its bulk. A similar spatial arrangement is expected for the tri(o-tolyl)silyl moiety, making it one of the more sterically demanding silyl (B83357) groups.

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₁ClSi uni.lu |

| Molecular Weight | 336.94 g/mol sigmaaldrich.com |

| CAS Number | 18766-23-9 sigmaaldrich.com |

| Appearance | Solid |

| Monoisotopic Mass | 336.1101049 Da guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

Research Gaps and Opportunities in the Chemistry of Sterically Hindered Arylchlorosilanes

The chemistry of sterically hindered arylchlorosilanes, including this compound, presents both significant challenges and intriguing opportunities. A primary research gap lies in the development of catalytic systems capable of efficiently overcoming the steric hindrance associated with these bulky reagents. While some catalytic methods have shown success with compounds like triphenylchlorosilane, extremely bulky substrates such as triisopropylchlorosilane have been reported to fail in certain coupling reactions, indicating a clear limit to current technologies. rsc.org This highlights an opportunity to design more active and sterically tolerant catalysts for C-Si bond formation, potentially enabling the synthesis of novel, highly congested organosilanes. scispace.com

Another area ripe for exploration is the unique reactivity and stability that these bulky silyl groups can confer upon a molecule. The steric shield provided by the tri(o-tolyl)silyl moiety could be harnessed to stabilize reactive intermediates or to direct the stereochemical outcome of reactions. There is an opportunity to investigate these bulky silanes as novel protecting groups for complex molecule synthesis, where their unique cleavage conditions or enhanced stability might prove advantageous over smaller, more common silyl ethers. researchgate.netalfa-chemistry.com Furthermore, the photophysical and electronic properties of materials incorporating these bulky silyl groups are underexplored. Research into how their rigid, propeller-like structures affect charge transport, luminescence, or thermal stability in polymers or molecular materials could lead to new applications in materials science. researchgate.net

| Silyl Group | Abbreviation | Typical Precursor | Relative Steric Bulk | Key Feature |

|---|---|---|---|---|

| Trimethylsilyl | TMS | Trimethylsilyl chloride wikipedia.org | Low | Easily cleaved; widely used for protecting alcohols. wikipedia.org |

| Triisopropylsilyl | TIPS | Triisopropyl chlorosilane alfa-chemistry.com | High | Offers greater stability to hydrolysis than smaller silyl groups. alfa-chemistry.com |

| Triphenylsilyl | TPS | Triphenylchlorosilane | High | Bulky aryl-substituted silane (B1218182) used in demanding applications. rsc.org |

| Tri(o-tolyl)silyl | - | This compound | Very High | Exceptional steric hindrance due to ortho-methyl groups. |

Structure

3D Structure

Properties

CAS No. |

18766-23-9 |

|---|---|

Molecular Formula |

C21H21ClSi |

Molecular Weight |

336.9 g/mol |

IUPAC Name |

chloro-tris(2-methylphenyl)silane |

InChI |

InChI=1S/C21H21ClSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |

InChI Key |

HPQGAYBKOJXAEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Tri O Tolyl Chlorosilane

Historical Overview of Chlorosilane Synthesis from a Research Perspective

The journey into the synthesis of chlorosilanes began in the 19th century, but it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for organosilicon chemistry. Kipping's extensive research, primarily utilizing Grignard reagents to form silicon-carbon bonds, demonstrated the feasibility of preparing a wide array of organosilanes. However, these early methods were often characterized by low yields and the formation of complex product mixtures.

A significant leap forward came in the 1940s with the independent development of the "Direct Process" by Eugene G. Rochow in the United States and Richard Müller in Germany. This process, also known as the Müller-Rochow process, involves the direct reaction of elemental silicon with organic halides in the presence of a copper catalyst. orgsyn.org This breakthrough enabled the large-scale, cost-effective production of organochlorosilanes, particularly methylchlorosilanes, which became the cornerstone of the burgeoning silicone industry. orgsyn.org While the Direct Process is highly effective for less sterically demanding alkyl and aryl halides, its application to bulkier substrates like o-tolyl chloride for the direct synthesis of tri(o-tolyl)chlorosilane is less common and presents significant challenges.

Laboratory-Scale Synthesis Approaches to Tri(o-tolyl)chlorosilane

In a laboratory setting, the synthesis of chlorotri(o-tolyl)silane is typically achieved through the reaction of a silicon tetrahalide with an appropriate o-tolyl organometallic reagent or by the halogenation of a pre-formed tri(o-tolyl)silane derivative.

Reactions of Silicon Tetrachloride with Organometallic Reagents (e.g., o-Tolylmagnesium Halides, o-Tolyllithium)

The most prevalent laboratory method for the synthesis of this compound involves the Grignard reaction. This approach utilizes the reaction of silicon tetrachloride (SiCl₄) with an o-tolylmagnesium halide, typically o-tolylmagnesium bromide. The Grignard reagent is prepared in situ by reacting magnesium metal with 2-bromotoluene (B146081) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The stoichiometry of the reaction is crucial in determining the product distribution. To favor the formation of the trisubstituted product, a molar ratio of approximately 3:1 of the Grignard reagent to silicon tetrachloride is employed. The reaction is typically carried out by the slow addition of the silicon tetrachloride solution to the Grignard reagent at a controlled temperature to manage the exothermic nature of the reaction. The general reaction is as follows:

3 (o-CH₃C₆H₄)MgBr + SiCl₄ → (o-CH₃C₆H₄)₃SiCl + 3 MgBrCl

A mixture of mono-, di-, tri-, and even tetra-substituted silanes can be formed. The steric hindrance of the o-tolyl group helps to some extent in preventing the complete substitution to form tetra(o-tolyl)silane, making the isolation of the desired this compound feasible.

Alternatively, o-tolyllithium can be used as the organometallic reagent. Prepared from the reaction of an o-tolyl halide with an organolithium reagent like n-butyllithium, o-tolyllithium is generally more reactive than the corresponding Grignard reagent. This increased reactivity can sometimes lead to a higher degree of substitution and a more complex product mixture, necessitating careful control of reaction conditions.

| Reagent | Stoichiometry (Reagent:SiCl₄) | Solvent | Typical Conditions | Product(s) |

| o-Tolylmagnesium bromide | ~ 3:1 | Diethyl ether or THF | Slow addition of SiCl₄ at 0°C to room temperature | Mixture of (o-tolyl)ₓSiCl₄₋ₓ (x=1-4) |

| o-Tolyllithium | ~ 3:1 | Diethyl ether or Hexane (B92381)/THF | Slow addition of SiCl₄ at low temperatures (e.g., -78°C) | Mixture of (o-tolyl)ₓSiCl₄₋ₓ (x=1-4) |

Direct Synthesis and Modified Rochow Processes for Arylchlorosilanes

The Direct Process, while revolutionary for industrial-scale production of simple chlorosilanes, is not the preferred method for the laboratory synthesis of a specific, sterically hindered compound like this compound. The high temperatures (typically 250-350°C) and pressures required, along with the need for a specialized fluidized bed reactor and a copper catalyst, make it impractical for small-scale academic research. scranton.edu

Furthermore, the direct reaction of o-chlorotoluene with silicon would likely yield a complex mixture of o-tolylchlorosilanes with varying degrees of substitution, along with other byproducts, making the isolation of pure this compound challenging. Modified Rochow processes, which might involve different catalysts or reaction conditions to improve selectivity for specific arylchlorosilanes, have been explored. However, these are generally aimed at the production of less substituted and commercially more significant arylchlorosilanes like phenyltrichlorosilane (B1630512) and diphenyldichlorosilane.

Halogenation of Tri(o-tolyl)silane Derivatives

An alternative synthetic route involves the halogenation of a pre-synthesized tri(o-tolyl)silane ( (o-CH₃C₆H₄)₃SiH ) or a related derivative. This approach is advantageous if the corresponding silane (B1218182) is more readily accessible than the target chlorosilane. The Si-H bond in tri(o-tolyl)silane is susceptible to cleavage by various halogenating agents.

For instance, direct chlorination using elemental chlorine (Cl₂) can be employed, though this method requires careful control to avoid over-halogenation of the aromatic rings. A milder and more selective approach involves the use of chlorinating agents such as N-chlorosuccinimide (NCS) or carbon tetrachloride (CCl₄) in the presence of a radical initiator. The general reaction is:

(o-CH₃C₆H₄)₃SiH + Cl₂ → (o-CH₃C₆H₄)₃SiCl + HCl

This method offers the potential for higher selectivity towards the desired monochlorinated product, provided that the reaction conditions are optimized.

Purification and Handling Considerations for Tri(o-tolyl)chlorosilane in Academic Settings

This compound, like most chlorosilanes, is a moisture-sensitive compound. The silicon-chlorine bond is readily hydrolyzed by water to form the corresponding silanol (B1196071), tri(o-tolyl)silanol (B11954167), and hydrochloric acid. Therefore, all handling and purification procedures must be conducted under anhydrous conditions, typically using Schlenk line techniques or in a glovebox.

Purification:

The crude product obtained from the synthesis is typically a mixture of o-tolylchlorosilanes and unreacted starting materials. The primary methods for purification are vacuum distillation and recrystallization.

Vacuum Distillation: Due to the relatively high boiling point of this compound, distillation is performed under reduced pressure to prevent thermal decomposition. A fractional distillation setup can be used to separate it from other less substituted and more volatile silanes. lablogic.com

Recrystallization: If the distilled product is a solid or if distillation is not practical, recrystallization from a suitable anhydrous solvent is an effective purification method. The choice of solvent is critical; it should dissolve the compound at an elevated temperature but have low solubility at cooler temperatures. Common solvent systems for recrystallization of organic compounds include hydrocarbon solvents like hexane or heptane, often in combination with a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) to achieve the desired solubility profile. rochester.edu

Handling:

Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere of nitrogen or argon.

Anhydrous Solvents and Glassware: Solvents must be rigorously dried before use, and all glassware should be oven- or flame-dried to remove any adsorbed moisture.

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times. Due to the release of HCl upon hydrolysis, working in a well-ventilated fume hood is essential.

Atom Economy and Green Chemistry Principles in Tri(o-tolyl)chlorosilane Synthesis

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound via the Grignard reaction:

3 (o-CH₃C₆H₄)MgBr + SiCl₄ → (o-CH₃C₆H₄)₃SiCl + 3 MgBrCl

The desired product is (o-CH₃C₆H₄)₃SiCl, and the reactants are o-tolylmagnesium bromide and silicon tetrachloride. A significant portion of the reactant mass ends up as the magnesium halide byproduct (MgBrCl). This results in a relatively low atom economy for this synthesis route.

Calculation of Atom Economy for the Grignard Synthesis:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| o-Tolylmagnesium bromide | C₇H₇BrMg | 195.34 |

| Silicon tetrachloride | SiCl₄ | 169.89 |

| This compound | C₂₁H₂₁ClSi | 336.94 |

| Magnesium Bromide Chloride | MgBrCl | 119.66 |

Molecular Weight of Desired Product: 336.94 g/mol

Sum of Molecular Weights of Reactants: (3 * 195.34 g/mol ) + 169.89 g/mol = 586.02 g/mol + 169.89 g/mol = 755.91 g/mol

Percent Atom Economy: (336.94 / 755.91) * 100 ≈ 44.57%

This calculation highlights that a significant portion of the atomic mass of the reactants is converted into byproducts. From a green chemistry perspective, this is a notable drawback.

In contrast, the halogenation of tri(o-tolyl)silane, if it proceeds with high selectivity, can have a higher atom economy:

(o-CH₃C₆H₄)₃SiH + Cl₂ → (o-CH₃C₆H₄)₃SiCl + HCl

Chemical Reactivity and Mechanistic Pathways of Tri O Tolyl Chlorosilane

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon center of chlorotri(o-tolyl)silane is a cornerstone of its chemistry, providing a versatile route to a variety of organosilicon compounds. The mechanism and kinetics of these reactions are intricately influenced by several factors, including the strength of the Si-Cl bond, the steric environment around the silicon atom, and the nature of the attacking nucleophile and the reaction medium.

Kinetics and Thermodynamics of Si-Cl Bond Cleavage

The silicon-chlorine bond in this compound is a polar covalent bond, with the silicon atom bearing a partial positive charge, making it susceptible to nucleophilic attack. The cleavage of this bond is the pivotal step in substitution reactions. While specific thermodynamic and kinetic parameters for the homolytic and heterolytic cleavage of the Si-Cl bond in this compound are not extensively documented, analogies can be drawn from studies on similar organochlorosilanes.

The kinetics of Si-Cl bond cleavage are highly dependent on the reaction mechanism. In a concerted SN2-type mechanism, the rate is dependent on the concentration of both the chlorosilane and the nucleophile. In contrast, a dissociative mechanism would exhibit a rate dependent only on the concentration of the chlorosilane.

| Parameter | Typical Value Range for Organochlorosilanes | Notes |

| Si-Cl Bond Dissociation Energy | 90 - 110 kcal/mol | Varies with substituents on silicon. |

| Reaction Order (SN2-type) | Second Order | Rate = k[R₃SiCl][Nu⁻] |

| Reaction Order (Dissociative) | First Order | Rate = k[R₃SiCl] |

This table presents generalized data for organochlorosilanes to provide context for the reactivity of this compound, for which specific experimental data is limited.

Role of Steric Hindrance from o-Tolyl Groups on Reaction Rates and Selectivity

The three o-tolyl groups in this compound create a highly congested environment around the silicon center. This steric hindrance plays a profound role in dictating the rates and selectivity of nucleophilic substitution reactions. libretexts.org The bulky nature of these groups impedes the approach of nucleophiles to the silicon atom, thereby slowing down the reaction rate compared to less hindered chlorosilanes such as trimethylchlorosilane. libretexts.org

This steric crowding disfavors reaction pathways that involve the formation of a crowded pentacoordinate transition state or intermediate, which is characteristic of the associative SN2-Si mechanism. researchgate.net Consequently, reactions of this compound are expected to be significantly slower than those of their less bulky counterparts.

The steric bulk can also influence the selectivity of the reaction. In cases where a nucleophile has multiple potential sites of attack on a substrate, the o-tolyl groups can direct the nucleophile to the less sterically encumbered position.

| Silane (B1218182) | Relative Rate of Nucleophilic Substitution (Qualitative) | Steric Hindrance |

| Trimethylchlorosilane | Fast | Low |

| Triethylchlorosilane | Moderate | Medium |

| This compound | Slow | High |

This table provides a qualitative comparison of reaction rates based on the general principle of steric hindrance in SN2 reactions at the silicon center. libretexts.org

Mechanistic Studies: Associative (SN2-Si), Dissociative, and Ion-Pair Pathways

Nucleophilic substitution at a silicon center can proceed through several mechanistic pathways, primarily the associative (SN2-Si) and dissociative (SN1-Si) mechanisms. The operative mechanism for this compound is heavily influenced by its steric bulk.

The associative (SN2-Si) mechanism involves the attack of the nucleophile on the silicon atom to form a pentacoordinate intermediate or transition state. researchgate.net This is the most common mechanism for nucleophilic substitution at silicon. However, due to the significant steric hindrance from the o-tolyl groups, the formation of such a crowded intermediate is energetically unfavorable, making a pure SN2-Si pathway less likely for this compound compared to smaller chlorosilanes. researchgate.net Computational studies on sterically demanding silanes have shown that increasing the steric bulk of the substituents can shift the mechanism from a typical SN2 pathway with a stable intermediate to one with a central reaction barrier. researchgate.netnih.gov

A dissociative mechanism , analogous to the SN1 reaction in carbon chemistry, would involve the initial, slow cleavage of the Si-Cl bond to form a transient tricoordinate silylium (B1239981) ion (R₃Si⁺), which then rapidly reacts with the nucleophile. The formation of a planar silylium ion could potentially alleviate some of the steric strain present in the tetrahedral starting material. However, silylium ions are generally high-energy intermediates, and their formation is typically disfavored unless stabilized by specific electronic factors or solvent effects.

An ion-pair pathway represents an intermediate scenario where the Si-Cl bond is sufficiently polarized and stretched, forming a tight ion pair or a solvent-separated ion pair, without full dissociation into a free silylium ion. The nucleophile would then attack this ion pair. This pathway is plausible for sterically hindered systems in polar solvents that can stabilize the charge separation.

For this compound, a mechanism that is on the borderline between SN2-Si and a dissociative pathway, possibly involving an ion-pair intermediate, is likely to be operative, especially in polar solvents.

Influence of Solvent Polarity and Lewis Acid Catalysis on Reactivity

The choice of solvent can significantly impact the rate and mechanism of nucleophilic substitution reactions of this compound. Polar solvents are better at stabilizing charged intermediates and transition states. quora.comlibretexts.orgyoutube.com In a reaction proceeding through a dissociative or ion-pair pathway, increasing the polarity of the solvent would be expected to increase the reaction rate by stabilizing the developing positive charge on the silicon atom and the departing chloride ion. quora.comlibretexts.orgyoutube.com For a concerted SN2-Si mechanism, the effect of solvent polarity is more complex and depends on the relative charge distribution in the reactants and the transition state.

Lewis acid catalysis can be employed to enhance the reactivity of this compound. wikipedia.orgnih.gov A Lewis acid can coordinate to the chlorine atom, making it a better leaving group and increasing the electrophilicity of the silicon atom. wikipedia.orgnih.gov This facilitates the cleavage of the Si-Cl bond and can promote the reaction even with weaker nucleophiles or under milder conditions. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂). The catalytic cycle typically involves the formation of a complex between the chlorosilane and the Lewis acid, followed by nucleophilic attack and release of the product and regeneration of the catalyst.

Reactions with Protic Nucleophiles

Protic nucleophiles, such as water, alcohols, and amines, readily react with this compound. The most fundamental of these reactions is hydrolysis.

Hydrolysis to Tri(o-tolyl)silanol (B11954167) and Subsequent Condensation Reactions

The hydrolysis of this compound involves the reaction with water to replace the chlorine atom with a hydroxyl group, yielding tri(o-tolyl)silanol. libretexts.org This reaction is typically facile and is often the first step in the formation of siloxanes. The mechanism of hydrolysis of chlorosilanes can proceed with either retention or inversion of configuration at the silicon center, often influenced by the reaction conditions and the nature of the substituents. researchgate.netresearchgate.net Given the steric bulk of the o-tolyl groups, a pathway that minimizes steric crowding in the transition state would be favored.

Alcoholysis and Phenolysis to Form Tri(o-tolyl)alkoxysilanes/aryloxysilanes

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) is a fundamental transformation that leads to the formation of tri(o-tolyl)alkoxysilanes and tri(o-tolyl)aryloxysilanes, respectively. This process involves the cleavage of the silicon-chlorine (Si-Cl) bond and the subsequent formation of a silicon-oxygen (Si-O) bond. The general reaction can be represented as follows:

(o-tolyl)₃SiCl + ROH → (o-tolyl)₃SiOR + HCl

Where R can be an alkyl or an aryl group.

The mechanism of this reaction typically proceeds via a nucleophilic substitution at the silicon center. The oxygen atom of the alcohol or phenol acts as a nucleophile, attacking the electrophilic silicon atom. The presence of the three bulky o-tolyl groups sterically hinders the silicon center, which can influence the reaction rate. The reaction is often carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the hydrogen chloride (HCl) byproduct. The removal of HCl drives the reaction to completion.

Detailed Research Findings:

While specific kinetic studies on the alcoholysis and phenolysis of this compound are not extensively documented in the literature, the general principles of nucleophilic substitution at silicon are well-established. The rate of reaction is influenced by several factors:

Steric Hindrance: The large steric bulk of the three o-tolyl groups around the silicon atom can slow down the rate of nucleophilic attack compared to less hindered chlorosilanes.

Nucleophilicity of the Alcohol/Phenol: More nucleophilic alcohols will react faster than less nucleophilic ones. Phenols are generally less nucleophilic than aliphatic alcohols.

Solvent: The choice of solvent can influence the reaction rate by stabilizing the transition state. Aprotic solvents are commonly used.

Catalyst: The use of a base as an HCl scavenger is crucial for achieving high yields.

The synthesis of various alkoxysilanes and aryloxysilanes has been widely reported, and the general methodologies are applicable to this compound. mdpi.com The products, tri(o-tolyl)alkoxysilanes and tri(o-tolyl)aryloxysilanes, are valuable intermediates in organic synthesis and materials science.

Table 1: Examples of Alcoholysis and Phenolysis Reactions of Chlorosilanes

| Nucleophile | Product | Reaction Conditions |

| Ethanol | Tri(o-tolyl)ethoxysilane | Inert solvent, base (e.g., Et₃N) |

| Phenol | Tri(o-tolyl)phenoxysilane | Inert solvent, base (e.g., Pyridine) |

| Isopropanol | Tri(o-tolyl)isopropoxysilane | Inert solvent, base (e.g., Et₃N) |

| tert-Butanol | Tri(o-tolyl)-tert-butoxysilane | Inert solvent, base (e.g., Et₃N) |

Aminolysis and Related Si-N Bond Formation

The reaction of this compound with ammonia, primary amines, or secondary amines, known as aminolysis, results in the formation of a silicon-nitrogen (Si-N) bond, yielding silylamines. This reaction is analogous to alcoholysis and is a primary method for the synthesis of organosilylamines. rsc.orgsemanticscholar.org The general reaction is as follows:

(o-tolyl)₃SiCl + R₂NH → (o-tolyl)₃SiNR₂ + HCl

Where R can be hydrogen, an alkyl, or an aryl group.

Similar to alcoholysis, aminolysis proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the silicon center. The reaction is typically carried out in the presence of an excess of the amine or a non-nucleophilic base to neutralize the HCl formed. The steric hindrance from the o-tolyl groups plays a significant role in the reactivity.

Detailed Research Findings:

Specific studies on the aminolysis of this compound are not abundant, but the general reactivity of chlorosilanes with amines is well-documented. The reaction of chlorosilanes with ammonia can lead to the formation of silylamines and, under certain conditions, disilazanes. google.com With primary and secondary amines, the corresponding N-silylated amines are formed. These compounds are useful as protecting groups for amines and as reagents in organic synthesis. rsc.org

The rate of aminolysis is dependent on the nucleophilicity and steric bulk of the amine. Less hindered amines react more readily. The Si-N bond in the resulting silylamines can be susceptible to hydrolysis, regenerating the amine.

Table 2: Examples of Aminolysis Reactions of Chlorosilanes

| Amine | Product | Reaction Conditions |

| Ammonia | Tri(o-tolyl)silanamine | Inert solvent |

| Diethylamine | N,N-Diethyl-tri(o-tolyl)silanamine | Inert solvent, excess diethylamine |

| Aniline | N-Phenyl-tri(o-tolyl)silanamine | Inert solvent, base (e.g., Et₃N) |

Reactions with Organometallic Reagents

Formation of Tetraorganosilanes via Alkylation/Arylation

This compound can be converted to tetraorganosilanes through reaction with organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). nih.gov This reaction involves the formation of a new carbon-silicon (C-Si) bond. The general reaction is:

(o-tolyl)₃SiCl + RM → (o-tolyl)₃SiR + MCl (where M = MgX or Li)

This alkylation or arylation reaction is a powerful tool for the synthesis of unsymmetrical tetraorganosilanes. The choice of the organometallic reagent and the reaction conditions are critical for the success of the transformation.

Detailed Research Findings:

The reaction of chlorosilanes with Grignard reagents is a classic method for C-Si bond formation. gelest.com The reaction proceeds via nucleophilic attack of the carbanionic part of the organometallic reagent on the silicon atom. The kinetics and mechanism of Grignard reactions with chlorosilanes have been studied, revealing the influence of the solvent and the nature of the substituents on the silicon atom. nih.govresearchgate.net For this compound, the steric bulk of the o-tolyl groups would be a major factor influencing the reaction rate.

The synthesis of tetra(o-tolyl)silane could be envisioned by reacting this compound with o-tolylmagnesium bromide or o-tolyllithium. While the synthesis of tri(o-tolyl)phosphine from the Grignard reagent of 2-bromotoluene (B146081) and phosphorus trichloride is well-established, similar specific preparations starting from this compound are not as commonly reported. syntheticpages.orgchemicalbook.com

Table 3: Examples of Reactions with Organometallic Reagents

| Organometallic Reagent | Product | Reaction Conditions |

| Methylmagnesium bromide | Methyltri(o-tolyl)silane | Anhydrous ether or THF |

| Phenyllithium | Phenyltri(o-tolyl)silane | Anhydrous ether or hexane (B92381) |

| o-Tolylmagnesium bromide | Tetra(o-tolyl)silane | Anhydrous THF |

Cross-Coupling Strategies for C-Si Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Hiyama and Suzuki-Miyaura couplings, provide alternative methods for the formation of C-Si bonds. wikipedia.orgorganic-chemistry.org While these reactions more commonly involve the coupling of an organosilicon compound with an organic halide, variations where a chlorosilane is coupled with an organometallic reagent are also known.

Hiyama Coupling: The Hiyama coupling typically involves the reaction of an organosilane with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) activator. wikipedia.orgorganic-chemistry.org While this compound itself is not the typical organosilane partner, it could potentially be used in related cross-coupling methodologies.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for C-C bond formation and can be adapted for C-Si bond formation. tcichemicals.com This would typically involve the reaction of a silylboronate with an organic halide. A less common variant might involve the coupling of this compound with an organoboron compound.

Detailed Research Findings:

The development of new catalytic systems has expanded the scope of cross-coupling reactions for C-Si bond formation. nih.govnih.govresearchgate.netrsc.org However, the direct use of sterically hindered triarylchlorosilanes like this compound in these reactions is not extensively reported. The steric hindrance and the strength of the Si-Cl bond can pose challenges for the catalytic cycle. More commonly, the corresponding tri(o-tolyl)silyl triflate or other more reactive derivatives might be employed.

Redox Chemistry and Radical Pathways

Generation of Silyl (B83357) Radicals from Tri(o-tolyl)chlorosilane Precursors

Silyl radicals are important reactive intermediates in organic synthesis. One method for their generation is the reduction of chlorosilanes. This can be achieved through electrochemical methods or by using strong reducing agents. The resulting tri(o-tolyl)silyl radical would be a bulky, electron-rich radical species.

(o-tolyl)₃SiCl + e⁻ → (o-tolyl)₃Si• + Cl⁻

Detailed Research Findings:

The electrochemical reduction of chlorosilanes has been investigated as a method for generating silyl radicals. researchgate.netresearchgate.net The reduction potentials of various chlorosilanes have been determined by cyclic voltammetry. These studies show that chlorosilanes can be reduced in one-electron steps. The stability of the resulting silyl radical is influenced by the substituents on the silicon atom. The three o-tolyl groups in the tri(o-tolyl)silyl radical would provide significant steric protection, potentially increasing its persistence.

Electron Transfer Reactions and their Mechanistic Implications

Electron transfer (ET) to chlorosilanes represents a fundamental process that can initiate a variety of chemical transformations. In the context of this compound, while specific experimental studies on its electron transfer reactions are not extensively documented, mechanistic implications can be inferred from the behavior of analogous organochlorosilanes. The acceptance of an electron by a chlorosilane typically leads to the formation of a transient radical anion, which can subsequently undergo cleavage of the silicon-chlorine bond.

The initial step in these reactions is the transfer of an electron from a donor species, which can be a metal, an electrode surface, or a chemical reductant, to the chlorosilane molecule. For chlorosilanes, this process can occur in one or two electron steps. researchgate.net The reduction potentials are influenced by the solvent, the nature of the substituents on the silicon atom, and the electrolyte concentration. researchgate.net

A single-electron transfer (SET) to a chlorosilane like this compound would form a radical anion intermediate. This species is generally unstable and can undergo dissociation of the Si-Cl bond to yield a silyl radical and a chloride anion. Theoretical studies on other chlorosilanes have shown that electron attachment can lead to the population of a σ* antibonding orbital of the Si-Cl bond, facilitating its cleavage. acs.org

The general mechanism can be depicted as follows:

Electron Transfer: (o-tolyl)₃SiCl + e⁻ → [(o-tolyl)₃SiCl]•⁻

Si-Cl Bond Cleavage: [(o-tolyl)₃SiCl]•⁻ → (o-tolyl)₃Si• + Cl⁻

The resulting tri(o-tolyl)silyl radical is a highly reactive intermediate. Its subsequent fate depends on the reaction conditions, including the presence of trapping agents or the possibility of further reduction. The steric bulk of the three o-tolyl groups would be expected to significantly influence the stability and reactivity of this silyl radical, potentially hindering dimerization or other bimolecular reactions and favoring intramolecular rearrangement or abstraction reactions if a suitable source is available.

In some systems, a second electron transfer to the silyl radical can occur, leading to the formation of a silyl anion:

(o-tolyl)₃Si• + e⁻ → (o-tolyl)₃Si⁻

This silyl anion is a potent nucleophile and can participate in a variety of bond-forming reactions. The electrochemical reduction of a series of mono-, di-, and trichloro alkyl and aryl substituted silanes has been shown to proceed via two one-electron steps. researchgate.net

The o-tolyl substituents, with their steric hindrance, would play a crucial role in the kinetics and thermodynamics of these electron transfer processes. The bulky nature of these groups could shield the silicon center, potentially affecting the rate of electron transfer and the stability of the resulting radical and anionic species.

Reductive Transformations involving the Si-Cl bond

The silicon-chlorine bond in this compound is a key site for reductive transformations, which can lead to the formation of Si-H, Si-Si, or Si-C bonds. These reactions are fundamental in organosilicon chemistry for the synthesis of a variety of valuable compounds.

Reductive Cleavage to Form Hydrosilanes:

A common reductive transformation is the conversion of the Si-Cl bond to a Si-H bond, forming a hydrosilane. This is typically achieved using hydride-donating reagents. While specific studies on this compound are limited, the general reaction for chlorosilanes is:

R₃SiCl + [H]⁻ → R₃SiH + Cl⁻

Common hydride sources include lithium aluminum hydride (LiAlH₄) and other metal hydrides. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic silicon center, displacing the chloride ion. The significant steric hindrance provided by the three o-tolyl groups in this compound would likely decrease the rate of this nucleophilic substitution compared to less hindered chlorosilanes.

Recent advancements have also explored catalytic hydrogenolysis of chlorosilanes to hydrosilanes. chemrxiv.org These methods often employ transition metal catalysts and a hydrogen source, offering a milder alternative to metal hydrides.

Reductive Coupling to Form Disilanes:

Reductive coupling of chlorosilanes is a primary method for the formation of silicon-silicon bonds. This transformation is typically promoted by alkali metals, such as sodium or lithium, in a Wurtz-type coupling reaction:

2 (o-tolyl)₃SiCl + 2 M → (o-tolyl)₃Si-Si(o-tolyl)₃ + 2 MCl (where M = Na, Li)

The mechanism of this reaction is thought to involve the formation of a silyl radical intermediate via single-electron transfer from the metal surface, followed by dimerization of the radicals. Alternatively, a silyl anion intermediate could be formed, which then acts as a nucleophile, attacking another molecule of the chlorosilane. The steric bulk of the o-tolyl groups would present a significant barrier to the dimerization of the silyl radicals or the nucleophilic attack of the silyl anion, making the formation of the hexakis(o-tolyl)disilane challenging.

Nickel-catalyzed reductive coupling of chlorosilanes has emerged as a powerful synthetic tool, allowing for the formation of Si-C bonds under milder conditions. nih.govnih.govresearchgate.net These reactions typically involve a nickel catalyst, a reducing agent (e.g., zinc or manganese), and an organic electrophile. While not a direct Si-Si bond formation, this highlights the utility of catalytic reductive methods for transforming the Si-Cl bond.

The table below summarizes the expected products from the reductive transformations of the Si-Cl bond in this compound.

| Reductive Transformation | Reagent/Catalyst | Expected Product |

| Hydrosilylation | LiAlH₄ or catalytic hydrogenolysis | Tri(o-tolyl)silane |

| Reductive Coupling | Alkali metals (e.g., Na, Li) | Hexakis(o-tolyl)disilane |

It is important to note that the yields and feasibility of these reactions with this compound would be highly dependent on overcoming the steric hindrance imposed by the o-tolyl substituents.

Disproportionation and Redistribution Reactions in the Presence of Catalysts

Catalytic Systems for Silicon-Halogen and Silicon-Carbon Bond Redistribution

Redistribution reactions of organosilanes, involving the exchange of substituents around a central silicon atom, are synthetically important processes. These reactions can be catalyzed by a variety of systems, including Lewis acids, bases, and transition metal complexes. For a molecule like this compound, redistribution could potentially involve the exchange of o-tolyl groups and chlorine atoms between silicon centers.

Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃) are effective catalysts for the redistribution of substituents on silicon. google.com The mechanism is believed to involve the formation of a more electrophilic silicon species through coordination of the Lewis acid to a halogen or an organic group. For this compound, the initial step would likely be the interaction of the Lewis acid with the chlorine atom, generating a silylium-ion-like species. This highly reactive intermediate can then react with another silane molecule, leading to substituent exchange.

Base Catalysis: Certain bases can also catalyze the disproportionation of organohydrosilanes. researchgate.net While this compound is not a hydrosilane, related base-catalyzed redistributions of chlorosilanes have been observed. The mechanism in these cases may involve the formation of hypervalent silicon intermediates.

Transition Metal Catalysis: A wide range of transition metal complexes, particularly those of rhodium, have been shown to catalyze the redistribution of substituents on silicon. acs.orgnih.govberkeley.eduacs.orgnih.gov The catalytic cycle for these reactions often involves oxidative addition of a Si-Cl or Si-C bond to the metal center, followed by substituent scrambling at the metal, and subsequent reductive elimination to release the redistributed silane products.

The table below lists some catalytic systems that have been employed for the redistribution of various organosilanes.

| Catalyst Type | Example Catalyst | Applicable Substrates |

| Lewis Acid | AlCl₃ | Alkylchlorosilanes |

| Base | Borohydrides | Hydrosilanes and Chlorosilanes rsc.org |

| Transition Metal | Rhodium complexes | Hydrosilanes, Arylsilanes |

The application of these catalytic systems to this compound would need to contend with the significant steric bulk of the o-tolyl groups, which could hinder the approach of the catalyst and other silane molecules to the silicon center.

Influence of o-Tolyl Substituents on Equilibrium and Selectivity

The three o-tolyl substituents on the silicon atom in this compound are expected to exert a profound influence on both the equilibrium position and the selectivity of any potential disproportionation or redistribution reactions. This influence stems from both steric and electronic effects.

Steric Effects: The primary influence of the o-tolyl groups is their significant steric hindrance. The methyl groups in the ortho position of the phenyl rings create a crowded environment around the silicon center. This steric bulk would likely have several consequences:

Thermodynamic Disfavoring of Disproportionation: Disproportionation reactions often lead to the formation of both more and less substituted silanes. For instance, a hypothetical redistribution of this compound could lead to di(o-tolyl)dichlorosilane and tetra(o-tolyl)silane. The formation of tetra(o-tolyl)silane would be sterically highly unfavorable due to the crowding of four bulky o-tolyl groups around a single silicon atom. Consequently, the equilibrium for such a reaction would be expected to lie far to the side of the starting material, this compound.

Kinetic Hindrance: The steric shielding of the silicon center would also kinetically hinder the approach of a catalyst and other silane molecules, which is necessary for the redistribution to occur. This would likely lead to very slow reaction rates, if the reaction proceeds at all, under typical catalytic conditions.

Selectivity: In cases where redistribution might occur, the steric hindrance would likely control the selectivity. For example, if a less sterically demanding group were to be exchanged, its incorporation would be favored over the introduction of another bulky group.

Electronic Effects: The o-tolyl group is generally considered to be electron-donating through inductive and hyperconjugation effects. These electronic effects can influence the strength of the Si-C and Si-Cl bonds. However, in the case of this compound, the steric effects are likely to be the dominant factor governing its reactivity in redistribution reactions.

Structural and Stereochemical Influence of the O Tolyl Group

Conformational Analysis and Dynamic Stereochemistry

The spatial arrangement of the o-tolyl groups in chlorotri(o-tolyl)silane is not static. Instead, it is characterized by a dynamic interplay of rotational movements and conformational equilibria, which can be elucidated through advanced spectroscopic techniques.

Restricted Rotation of o-Tolyl Groups Around the Si-C Bonds

The single bonds connecting the silicon atom to the carbon atoms of the o-tolyl rings (Si-C bonds) might be expected to allow for free rotation. However, the steric bulk of the ortho-methyl groups on adjacent rings creates a significant barrier to this rotation. quora.comnih.govlibretexts.org This phenomenon, known as restricted rotation, leads to the existence of stable rotational isomers, or rotamers. quora.comnih.gov The interconversion between these rotamers is a dynamic process, the rate of which is dependent on the energy barrier separating them. rsc.org In systems with multiple rotating groups, such as the three o-tolyl groups in this silane (B1218182), the rotations can be correlated, meaning the movement of one group influences the movement of the others. nih.gov

Variable Temperature Nuclear Magnetic Resonance Studies on Conformational Equilibria

Variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for investigating the dynamic processes and conformational equilibria in molecules like this compound. researchgate.netiranchembook.irnih.govrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to the interconversion of different conformers. researchgate.netiranchembook.ir At low temperatures, the rotation around the Si-C bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for each rotamer. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. iranchembook.irunibo.it The analysis of these temperature-dependent spectral changes provides valuable information about the populations of the different conformers at equilibrium and the kinetics of their interconversion. researchgate.netiranchembook.ir

Energy Barriers for Correlated Rotations

The energy barriers for the correlated rotations of the o-tolyl groups can be quantitatively determined from VT-NMR data. researchgate.net These barriers represent the energy required to overcome the steric hindrance between the methyl groups on adjacent rings during rotation. The magnitude of these energy barriers is a direct measure of the steric strain within the molecule. In related systems, such as those with multiple aryl rings attached to a central atom, these rotational barriers can be substantial, leading to the isolation of stable atropisomers at room temperature. nih.govunibo.it The study of these energy barriers provides fundamental insights into the stereodynamics of crowded molecules. nih.govresearchgate.net

Steric Parameters and Their Impact on Reactivity

The steric hindrance imposed by the three o-tolyl groups has a profound effect on the reactivity of the silicon center in this compound. This steric bulk can hinder the approach of nucleophiles, thereby influencing reaction rates and, in some cases, dictating the reaction pathway.

Quantitative Description of Steric Effects in Organosilicon Compounds

The steric effects of substituents in organosilicon compounds can be quantitatively described using various parameters, such as the Tolman cone angle, which was originally developed for phosphine (B1218219) ligands but has been adapted for other systems. acs.org These parameters provide a numerical measure of the steric bulk of a substituent. researchgate.net For organosilicon compounds, a specific scale of steric constants, denoted as E S (Si), has been proposed as an alternative to the values used in carbon chemistry. grafiati.comgrafiati.com These constants allow for the correlation of reaction rates with the steric properties of the substituents attached to the silicon atom. grafiati.comgrafiati.com The development of such quantitative models is crucial for understanding and predicting the reactivity of organosilicon compounds. researchgate.net

Electronic Effects of the o-Tolyl Substituent

The electronic character of the ortho-tolyl (o-tolyl) group, a tolyl isomer with a methyl group at the ortho-position, imparts distinct electronic effects on the silicon center in this compound. These effects, stemming from a combination of inductive and hyperconjugative contributions, play a significant role in modulating the reactivity of the silicon atom and the properties of its bonds to other atoms.

Inductive and Hyperconjugative Contributions to Silicon Center Reactivity

The reactivity of the silicon atom in organosilanes is highly dependent on the electronic environment created by its substituents. The o-tolyl group influences this environment through two primary electronic mechanisms: the inductive effect and hyperconjugation. vedantu.com

The methyl group on the aromatic ring is an electron-donating group. This electron donation occurs through the sigma (σ) bonds of the molecule, a phenomenon known as the positive inductive effect (+I). vedantu.comslideshare.net The methyl group pushes electron density through the aromatic ring to the silicon atom. This increased electron density at the silicon center makes it less electrophilic (less positively charged). Consequently, the silicon atom becomes less susceptible to nucleophilic attack compared to a silicon atom bonded to unsubstituted phenyl groups. nih.gov

The combined result of these electron-donating effects is a moderation of the silicon center's reactivity. Studies on related aryl-substituted silanes show that electron-donating groups decrease the positive charge density on the silicon atom, which in turn disfavors nucleophilic attack. nih.gov While steric hindrance from the bulky o-tolyl groups is a major factor in the chemistry of this compound, these electronic contributions are fundamental to its intrinsic reactivity profile. bme.hunih.gov For example, in certain aryl-substituted silenolates, the o-tolyl group influences the coordination of counterions and effectively withdraws negative charge from the silicon atom, altering the reaction pathway. acs.org

| Electronic Effect | Description | Impact on Silicon Center |

| Inductive Effect (+I) | Electron donation from the methyl group through the sigma bond framework. vedantu.com | Increases electron density, reduces electrophilicity. |

| Hyperconjugation | Delocalization of electrons from the methyl C-H σ-bonds into the aromatic π-system. slideshare.net | Further increases electron density on the ring, relayed to silicon. |

Impact on Si-X (X = Cl, O, C) Bond Polarization and Stability

The electron-donating nature of the o-tolyl groups directly influences the polarity and stability of the bonds between silicon and other elements (X), such as chlorine, oxygen, and carbon.

Si-Cl Bond: The silicon-chlorine bond is inherently polar due to the higher electronegativity of chlorine compared to silicon (Electronegativity: C=2.55, Si=1.90, O=3.44, Cl=3 .16). wikipedia.org This creates a partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the chlorine atom, making the silicon a prime target for nucleophiles. The electron-donating effects of the three o-tolyl groups in this compound push electron density onto the silicon atom, which helps to partially neutralize its positive charge. This reduction in the magnitude of the partial positive charge on silicon decreases the polarity of the Si-Cl bond. A less polarized Si-Cl bond is generally less reactive towards nucleophilic substitution. However, the Si-Cl bond remains the most reactive site in the molecule for many transformations, such as hydrolysis or reactions with organometallic reagents. acs.org

Si-C Bond: The silicon-carbon bond is a strong, largely covalent bond with a length of about 1.86-1.89 Å. wikipedia.org It is polarized toward the more electronegative carbon atom. wikipedia.orgias.ac.in The electron-donating character of the o-tolyl group's methyl substituent enhances the electron density within the Si-C bond, contributing to its stability. Quantum chemical calculations on related arylsilanes have shown that the stability of the Si-C bond against cleavage is dependent on the electronic nature of the substituents on the aromatic ring. rsc.org Electron-donating groups generally stabilize this bond against certain cleavage pathways, such as acid-mediated protodesilylation. While the Si-C bond is robust, it can be cleaved under vigorous conditions or by specific reagents like strong acids or fluoride (B91410) ions. lkouniv.ac.in

| Bond Type | General Bond Energy (kJ/mol) | Effect of o-Tolyl Groups |

| Si-Cl | ~456 wikipedia.org | Polarity is reduced due to electron donation to silicon, moderating reactivity. |

| Si-O | ~460 wikipedia.org | High intrinsic stability is maintained; ionic character may be slightly reduced. |

| Si-C | ~314 wikipedia.org | Stability is generally enhanced against certain cleavage reactions. |

Applications in Advanced Chemical Synthesis and Materials Science Academic Focus

Precursor in Polymer and Materials Chemistry

Chlorotri(o-tolyl)silane serves as a highly specialized precursor in the synthesis of advanced silicon-based polymers and materials. Its unique structure, featuring a single reactive chlorine atom and three sterically bulky ortho-tolyl groups, dictates its function and the properties of the resulting materials.

The synthesis of polysiloxanes and silicone resins from chlorosilane precursors proceeds through a well-established two-step mechanism: hydrolysis followed by condensation. researchgate.netafinitica.com When a chlorosilane is exposed to water, the silicon-chlorine bond is cleaved to form a silicon-hydroxyl group (silanol) and hydrochloric acid. researchgate.net These silanol (B1196071) intermediates are reactive and can subsequently condense with each other, eliminating a molecule of water to form a stable silicon-oxygen-silicon (siloxane) bond, which constitutes the backbone of silicone polymers. unm.eduresearchgate.net

In the case of this compound, its role is precisely defined by its monofunctionality. Possessing only one chlorine atom, its hydrolyzed form, tri(o-tolyl)silanol (B11954167), can only react once. This prevents it from forming a polymer chain on its own. Instead, it acts as a chain terminator or an "end-capping" agent. When introduced into a polymerization reaction with difunctional (chain-extending) or trifunctional (cross-linking) silanes, it effectively halts the growth of a polymer chain at the point of its addition.

The most significant feature it imparts is steric hindrance. The three ortho-tolyl groups attached to the silicon atom are bulky and create a sterically crowded environment at the chain end. researchgate.net This steric shield influences the polymer's final properties by:

Limiting Intermolecular Interactions: The bulky end-groups prevent polymer chains from packing closely together, which can lower the viscosity of the resulting silicone fluid or increase the solubility of the resin in organic solvents.

Enhancing Thermal Stability: The rigid aromatic groups can increase the thermal stability of the polymer by restricting chain mobility at elevated temperatures.

Modifying Surface Properties: When used in resins for coatings, these bulky groups can create surfaces with increased hydrophobicity and unique textures.

The architecture of a polymer—its size, shape, and branching—is a critical determinant of its macroscopic properties. nih.gov this compound is a powerful tool for precisely controlling and tailoring the architecture of polysiloxanes. Because it functions as a monofunctional end-capping unit, chemists can control the average molecular weight and degree of polymerization of silicone polymers by adjusting the stoichiometric ratio of a chain-extending precursor (e.g., a dichlorosilane) to the this compound capping agent.

A higher concentration of this compound results in shorter average chain lengths, leading to lower viscosity oils. Conversely, a lower concentration allows for the formation of much longer polymer chains, resulting in high-viscosity gums or elastomers. This control allows for the production of a wide range of materials, from lubricating fluids to soft gels and rigid resins, all from the same family of precursors. The specific and bulky nature of the tri(o-tolyl)silyl group ensures that the end-points of the polymer chains have a well-defined, rigid, and bulky structure, which can be crucial for applications in membranes or as functional additives in composite materials. researchgate.netdntb.gov.ua

Table 1: Impact of this compound Concentration on Polysiloxane Architecture

| Ratio of Chain Extender (R₂SiCl₂) to Capping Agent ((o-tolyl)₃SiCl) | Resulting Average Polymer Chain Length | Predominant Material Properties |

| High (e.g., 100:1) | Long Chains | High Viscosity, Elastomeric, High Molecular Weight |

| Medium (e.g., 25:1) | Medium Chains | Viscous Fluid, Soft Resin |

| Low (e.g., 5:1) | Short Chains (Oligomers) | Low Viscosity Oil, Low Molecular Weight |

This compound is used to modify the surfaces of inorganic materials that possess surface hydroxyl (-OH) groups, such as silica, glass, and metal oxides. gelest.com This process, known as silanization, covalently attaches the bulky tri(o-tolyl)silyl group to the surface, dramatically altering its chemical and physical properties. researchgate.netnih.gov

The mechanism proceeds via two primary steps:

Hydrolysis: The Si-Cl bond of this compound readily reacts with trace amounts of water present on the substrate or in the solvent to form the corresponding reactive intermediate, tri(o-tolyl)silanol ((o-tolyl)₃SiOH). gelest.com

Condensation: The newly formed silanol then reacts with a hydroxyl group on the substrate surface. This condensation reaction forms a highly stable, covalent Si-O-Substrate bond and releases a molecule of water. researchgate.net

The result is a surface that is functionalized with a layer of tri(o-tolyl)silyl groups. Due to the significant steric bulk of the three ortho-tolyl substituents, a dense, perfectly ordered monolayer is difficult to achieve. Instead, a "brush-like" surface is created where the bulky groups prevent dense packing, leading to a highly hydrophobic (water-repellent) and lipophilic (oil-attracting) surface. This modification is crucial for applications such as creating non-stick surfaces, improving the dispersion of inorganic fillers in organic polymer matrices, and protecting sensitive surfaces from moisture. gelest.comnih.gov

Table 2: Mechanistic Steps in Surface Functionalization

| Step | Reactants | Products | Bond Changes |

| 1. Hydrolysis | (o-tolyl)₃SiCl + H₂O | (o-tolyl)₃SiOH + HCl | Cleavage of Si-Cl; Formation of Si-OH |

| 2. Condensation | (o-tolyl)₃SiOH + HO-Surface | (o-tolyl)₃Si-O-Surface + H₂O | Cleavage of Si-OH and HO-Surface; Formation of Si-O-Surface |

Role in Catalytic Transformations

While not a direct participant in all forms of catalysis, this compound and the tri(o-tolyl)silyl group it provides play important roles as reactants for generating specific chemical functionalities and as precursors for creating sterically demanding ligand systems for transition metal catalysis.

It is critical to distinguish this compound from the reactants used in hydrosilylation. A standard hydrosilylation reaction involves the addition of a hydrosilane (a compound containing a silicon-hydrogen, or Si-H, bond) across an unsaturated bond like an alkene or alkyne. This compound lacks an Si-H bond and therefore cannot function as the primary silicon-hydride source in a hydrosilylation reaction.

However, its role in synthetic transformations related to catalysis is primarily as a silylating agent to introduce the very bulky tri(o-tolyl)silyl group. This group can be used as a sterically hindered protecting group for sensitive functionalities, such as alcohols. ucoz.comlibretexts.org In a multi-step synthesis, a reactive alcohol (-OH) can be protected by reacting it with this compound in the presence of a base. This forms a stable silyl (B83357) ether, which shields the alcohol from unwanted reactions while other chemical transformations are carried out on the molecule. uchicago.eduwikipedia.orgutsouthwestern.edu The bulk of the tri(o-tolyl)silyl group provides exceptional stability against a variety of reagents. Once its protective role is complete, the silyl ether can be cleaved under specific conditions to regenerate the original alcohol. This strategy is fundamental in the synthesis of complex molecules where chemoselectivity is required.

In transition metal catalysis, the ligands surrounding the metal center are as important as the metal itself, dictating the catalyst's reactivity, selectivity, and stability. Bulky ligands are often employed to promote specific reaction pathways. A well-known example is Tri(o-tolyl)phosphine (P(o-tol)₃), a bulky phosphine (B1218219) ligand widely used in palladium-catalyzed cross-coupling reactions like the Heck and Stille reactions. polycil.co.ukwikipedia.orgsigmaaldrich.com This ligand's large steric footprint (cone angle of 194°) influences the coordination environment of the metal, facilitating key steps in the catalytic cycle. wikipedia.org

This compound can be used as a precursor to incorporate the analogous tri(o-tolyl)silyl moiety into ligand architectures. While not a direct coordinating group itself, the silyl group can be attached to a coordinating fragment (such as a phosphine, cyclopentadienyl, or N-heterocyclic group) to create a new, sterically demanding ligand. wikipedia.orgrsc.org The role of the tri(o-tolyl)silyl group in this context is to:

Provide Steric Bulk: Similar to its phosphine counterpart, the silyl group occupies a large volume around the metal center, which can favor reductive elimination and prevent catalyst deactivation pathways like dimerization.

Tune Electronic Properties: Although primarily a steric influencer, the silyl group can subtly alter the electronic properties of the ligand, which in turn fine-tunes the reactivity of the metal center.

Enhance Solubility and Stability: The bulky, nonpolar tolyl groups can increase the solubility of the metal complex in nonpolar organic solvents and enhance its thermal stability. rsc.org

By serving as a synthetic handle to introduce this sterically imposing group, this compound enables the design of novel ligands for high-performance catalysts. dtic.mil

Table 3: Comparison of Tri(o-tolyl)silyl and Tri(o-tolyl)phosphino Groups as Ligand Components

| Property | Tri(o-tolyl)silyl Group (-Si(o-tol)₃) | Tri(o-tolyl)phosphino Group (-P(o-tol)₃) |

| Central Atom | Silicon | Phosphorus |

| Primary Role | Steric bulk; electronic tuning; non-coordinating | Direct coordination to metal; steric bulk; electronic tuning |

| Cone Angle (Analogy) | Very large | 194° wikipedia.org |

| Application | Attached to a ligand backbone to influence the metal center indirectly | Used as a direct, bulky ligand in cross-coupling catalysis sigmaaldrich.com |

Influence of the Tri(o-tolyl)silyl Group on Stereoselective Catalysis

The tri(o-tolyl)silyl group, a sterically demanding moiety, can exert significant influence on the stereochemical outcome of catalytic reactions. While direct catalytic applications of this compound are not extensively documented, the behavior of other bulky silyl groups in stereoselective synthesis offers valuable insights into its potential role. The steric hindrance provided by the three o-tolyl substituents can create a chiral environment around the silicon atom, which can be exploited to control the facial selectivity of reactions.

In carbohydrate chemistry, for instance, bulky silyl protecting groups are known to influence the stereoselectivity of glycosylation reactions. nih.govbeilstein-journals.orgsonaricollege.in These groups can lock the conformation of the sugar ring, exposing one face to nucleophilic attack over the other, thereby leading to the preferential formation of one stereoisomer. nih.govbeilstein-journals.org For example, the use of bulky silyl ethers can lead to high α-selectivity in glycosylation reactions by shielding the β-face of the oxocarbenium ion intermediate. sonaricollege.in Although not specifically involving the tri(o-tolyl)silyl group, these studies highlight a key principle: the significant steric bulk of silyl groups can be a powerful tool for achieving high stereoselectivity.

The tri(o-tolyl)silyl group, with its considerable steric footprint, could be similarly employed to direct the stereochemical course of a variety of organic transformations. By attaching this group to a reactant, it is conceivable that the approach of a reagent or catalyst could be restricted to a specific trajectory, thus favoring the formation of a particular stereoisomer. The effectiveness of such a strategy would depend on the specific reaction, the nature of the catalyst, and the precise geometry of the transition state.

Participation in Catalytic Hydrogen Evolution from Organosilanes

Various transition metal complexes, including those of rhodium and ruthenium, have been shown to be effective catalysts for the hydrolysis of silanes. nih.govresearchgate.net The reaction mechanism is believed to involve the oxidative addition of the Si-H bond to the metal center, followed by reaction with water to release hydrogen and regenerate the catalyst. The nature of the substituents on the silicon atom can influence the rate of this reaction. Electron-donating groups can enhance the reactivity of the Si-H bond, while bulky substituents may hinder the approach of the silane (B1218182) to the catalyst's active site.

Given the steric bulk of the tri(o-tolyl)silyl group, it is plausible that tri(o-tolyl)silane would exhibit different reactivity in catalytic hydrogen evolution compared to less hindered silanes like triethylsilane. nih.gov The bulky o-tolyl groups might slow down the reaction rate by sterically impeding the interaction with the catalyst. However, the electronic effects of the aryl groups could also play a role. Further research is needed to elucidate the specific behavior of tri(o-tolyl)silane in this context and to determine its potential for practical applications in hydrogen generation.

| Catalyst System | Silane Substrate | Key Findings |

| [RhCl(CO)₂]₂ | Various silanes | Efficiently catalyzes the hydrolysis of silanes to produce hydrogen under mild conditions. nih.gov |

| Ru₂(CO)₄L₂X₄ (L = CO or PPh₃; X = Cl or Br) | Various silanes | Catalyzes the hydrolysis of silanes with high turnover numbers at room temperature. researchgate.net |

| Palladium-on-charcoal | Triethylsilane | In situ generation of molecular hydrogen for transfer hydrogenation reactions. nih.gov |

Building Block in Complex Organic and Organometallic Synthesis

Introduction of Sterically Demanding Silyl Groups into Organic Scaffolds

This compound serves as a valuable reagent for introducing the sterically demanding tri(o-tolyl)silyl group into organic molecules. This bulky silyl group can be used as a protecting group for alcohols and other functional groups, offering enhanced stability compared to smaller silyl ethers due to its steric hindrance. The introduction of such a bulky group can also be a strategic element in directing the regioselectivity and stereoselectivity of subsequent reactions by blocking certain reaction sites.

The synthesis of silyl ethers from this compound would typically proceed via reaction with an alcohol in the presence of a base, such as an amine, to neutralize the hydrochloric acid byproduct. The large steric bulk of the tri(o-tolyl)silyl group can make this reaction slower than with less hindered chlorosilanes, potentially requiring more forcing conditions. However, once formed, the resulting silyl ether would exhibit significant stability towards a range of reaction conditions, including acidic and basic media, where less bulky silyl ethers might be cleaved.

Synthesis of Highly Functionalized Organosilicon Compounds

This compound is a key starting material for the synthesis of a variety of highly functionalized organosilicon compounds. The chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for the formation of new silicon-carbon, silicon-oxygen, silicon-nitrogen, and other silicon-element bonds. This reactivity enables the incorporation of the bulky tri(o-tolyl)silyl moiety into more complex molecular architectures.

For example, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would lead to the formation of tetraorganosilanes with four carbon-silicon bonds. These reactions provide a pathway to novel silanes with tailored steric and electronic properties. Similarly, reactions with amines or amides can yield silylamines or silylamides, respectively. The versatility of this compound as a synthetic precursor makes it a valuable tool for the construction of a diverse array of organosilicon compounds with potential applications in materials science and as ligands in catalysis.

Formation of Novel Silicon-Heteroatom Bonds (e.g., Si-Ge)

The formation of bonds between silicon and other heteroatoms, such as germanium, is an area of active research, driven by the potential applications of the resulting materials in electronics and optoelectronics. This compound can be utilized as a precursor for the synthesis of compounds containing silicon-germanium (Si-Ge) bonds.

One potential synthetic route involves the reaction of this compound with a germanium nucleophile, such as a germyllithium or a Grignard-type germanium reagent. Alternatively, a reaction between this compound and an organogermanium halide in the presence of a reducing agent could also lead to the formation of a Si-Ge bond. Research has shown that reactions between organochlorosilanes and chloro- or organogermanes in the presence of a catalyst like aluminum chloride can lead to the exchange of substituents and the potential formation of Si-Ge linkages. researchgate.net Another approach described in the patent literature involves the reaction of organogermanium chlorides with hexachlorodisilane (B81481) in the presence of a catalyst to form Si-Ge bonds. google.com While not specifying this compound, these methods demonstrate the feasibility of forming Si-Ge bonds from chlorosilane precursors. The properties of the resulting tri(o-tolyl)silylgermanes would be influenced by the bulky organic substituents on both the silicon and germanium atoms.

| Precursors | Reaction Conditions | Product Type |

| Organochlorosilane and Organogermanium Halide | Aluminum Chloride | Phenyl-substituted germanes (via substituent exchange) |

| Organogermanium Chloride and Hexachlorodisilane | Ammonium Chloride Catalyst | Silicon-Germanium Compounds |

Spectroscopic and Structural Elucidation of Tri O Tolyl Chlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For chlorotri(o-tolyl)silane, ¹H, ¹³C, and ²⁹Si NMR are the most relevant nuclei for examination.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be characterized by signals arising from the aromatic protons of the tolyl groups and the methyl protons. Due to the ortho-substitution, the aromatic region would display complex multiplets, typically in the range of 7.0-8.0 ppm. The methyl protons would appear as a singlet, expected to be in the range of 2.3-2.5 ppm, similar to what is observed for tri(o-tolyl)phosphine. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The aromatic carbons would exhibit multiple signals in the downfield region (typically 125-145 ppm), with the carbon attached to the silicon atom (ipso-carbon) showing a distinct chemical shift. The methyl carbon would resonate in the upfield region, likely around 20-25 ppm. chemicalbook.comrsc.orgresearchgate.net

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly informative for organosilicon compounds, although it is a less sensitive nucleus than ¹H. google.comgelest.com The chemical shift of the ²⁹Si nucleus is highly dependent on the nature of the substituents attached to the silicon atom. For this compound, the presence of three aryl groups and one chlorine atom would influence the chemical shift. In comparison to tetraphenylsilane, the chloro-substituent is expected to cause a downfield shift. The chemical shift for chlorotriphenylsilane (B103829) is reported to be around -4.5 ppm relative to tetramethylsilane (B1202638) (TMS). orgsyn.org A similar range would be anticipated for this compound. Coupling constants between ²⁹Si and ¹³C or ¹H can also provide valuable structural information but are often challenging to measure due to the low natural abundance and sensitivity of ²⁹Si.

A representative table of expected chemical shift ranges is provided below.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| Methyl (CH₃) | 2.3 - 2.5 | |

| ¹³C | Aromatic (Ar-C) | 125 - 145 |

| Methyl (CH₃) | 20 - 25 | |

| ²⁹Si | Si(o-tolyl)₃Cl | -5 to +5 |

Dynamic NMR (DNMR) is a technique used to study the rates of intramolecular processes that cause the exchange of chemically non-equivalent nuclei. researchgate.net For this compound, the rotation of the o-tolyl groups around the Si-C bonds could be a dynamic process that could be studied by DNMR. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for the non-equivalent aromatic protons or carbons. As the temperature is increased, the rate of rotation would increase, leading to the broadening of these signals and their eventual coalescence into a single, averaged signal. By analyzing the line shapes of the spectra at different temperatures, it is possible to determine the activation energy for the rotational barrier. Such studies have been performed on analogous sterically hindered molecules like triisopropyl(aryl)silanes.

X-ray Crystallography

A single-crystal X-ray diffraction analysis of this compound would reveal the precise arrangement of the atoms in the molecule. It is expected that the silicon atom would adopt a distorted tetrahedral geometry, with the three o-tolyl groups and the chlorine atom as substituents. The steric bulk of the o-tolyl groups would likely lead to significant distortions from the ideal tetrahedral angle of 109.5°. The Si-Cl bond length and the Si-C bond lengths could be accurately measured and compared to those in related structures. For instance, the crystal structure of related silanols and their derivatives have been extensively studied. researchgate.net

A hypothetical data table summarizing expected bond parameters is presented below.

| Bond | Expected Bond Length (Å) |

| Si-Cl | 2.05 - 2.10 |

| Si-C(aryl) | 1.85 - 1.90 |

| C-C (aromatic) | 1.38 - 1.42 |

| C-C (methyl) | 1.50 - 1.54 |

| Angle | Expected Bond Angle (°) |

| C-Si-C | 110 - 115 |

| C-Si-Cl | 105 - 110 |

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and in some cases, hydrogen bonds. mdpi.com For this compound, the analysis of the crystal packing would likely reveal the presence of C-H···π interactions between the methyl groups and the aromatic rings of adjacent molecules. The arrangement of the molecules would be such that the steric hindrance is minimized while maximizing favorable intermolecular contacts. The study of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Vibrational Spectroscopy (IR and Raman)